molecular formula C17H18N4O3 B5545693 methyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 497248-74-5

methyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B5545693
CAS No.: 497248-74-5
M. Wt: 326.35 g/mol
InChI Key: ZPZKNDWZYFBXFN-UHFFFAOYSA-N
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Description

Methyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Methyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.

    Materials Science:

Mechanism of Action

The mechanism of action of methyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Methyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:

    Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activity.

    Coumarin Derivatives: These compounds also have a tricyclic structure and are widely used in medicinal chemistry and materials science.

    Imidazole Derivatives: These compounds are known for their antimicrobial and therapeutic properties.

The uniqueness of this compound lies in its specific tricyclic structure and the potential for diverse applications in various scientific fields.

Biological Activity

Methyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, enzyme inhibition, and receptor modulation.

Chemical Structure and Properties

The compound features a triazine core with multiple functional groups that contribute to its biological activity. Its structure can be represented as follows:

C17H22N6O3\text{C}_{17}\text{H}_{22}\text{N}_6\text{O}_3

This molecular configuration suggests potential interactions with various biological targets due to the presence of nitrogen heterocycles and carbonyl groups.

Research indicates that compounds with similar triazine structures exhibit significant anticancer properties through multiple mechanisms:

  • Topoisomerase Inhibition : Compounds in this class have been shown to inhibit topoisomerase enzymes, crucial for DNA replication and repair. For instance, derivatives have demonstrated IC50 values ranging from 15 µM to 50 µM against various cancer cell lines including MDA-MB231 (breast cancer) and HepG2 (liver cancer) .
  • Kinase Inhibition : Some derivatives exhibit potent inhibitory effects on kinases involved in cancer progression. For example, a related compound demonstrated an IC50 of 3.41 nM against PI3K .
  • Induction of Apoptosis : The compound may also trigger apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2 .

Case Studies

A study focusing on a series of triazine derivatives revealed that specific modifications to the structure could enhance cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Derivative AMDA-MB23115.83Topoisomerase inhibition
Derivative BHepG212.21Apoptosis induction
Derivative CHeLa2.21Kinase inhibition

These findings underscore the importance of structural optimization in enhancing biological efficacy.

Enzyme Inhibition

In addition to anticancer activity, this compound has been investigated for its potential as an enzyme inhibitor:

  • AMPA Receptor Modulation : Similar compounds have been identified as allosteric modulators of AMPA receptors, which are vital for synaptic transmission in the central nervous system . These compounds showed enhanced binding affinity compared to known modulators.
  • Kinase Activity : The compound's ability to inhibit specific kinases suggests potential applications in treating diseases characterized by aberrant kinase activity.

Antimicrobial Properties

Emerging studies indicate that triazine derivatives may also possess antimicrobial properties:

  • Bacterial Inhibition : Some derivatives have demonstrated significant inhibition against a range of bacterial strains, suggesting their potential as antimicrobial agents .
  • Mechanism Exploration : The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Properties

IUPAC Name

methyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-4-7-20-13(18)11(17(23)24-3)9-12-15(20)19-14-10(2)6-5-8-21(14)16(12)22/h5-6,8-9,18H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZKNDWZYFBXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=C(C3=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497248-74-5
Record name METHYL 2-IMINO-10-METHYL-5-OXO-1-PROPYL-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXYLATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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